2-(3-Fluoro-4-iodophenyl)acetonitrile

Vue d'ensemble

Description

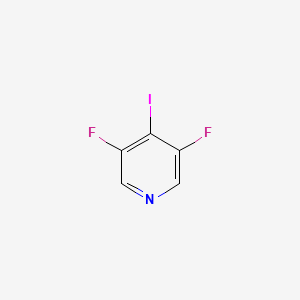

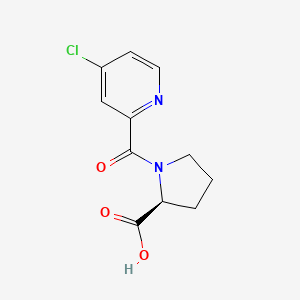

2-(3-Fluoro-4-iodophenyl)acetonitrile is a chemical compound with the molecular formula C8H5FIN . It has a molecular weight of 261.03 g/mol . The compound is also known by other names such as 3-FLUORO-4-IODOPHENYLACETONITRILE and MFCD18397003 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is mentioned that ChemScene provides this compound with custom synthesis and bulk manufacturing .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is InChI=1S/C8H5FIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 . The Canonical SMILES representation is C1=CC(=C(C=C1CC#N)F)I .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 23.8 Ų . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has one rotatable bond .Applications De Recherche Scientifique

Synthetic Methodologies

One significant application is in the synthesis of complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of fluoro- and iodo-substituted compounds in pharmaceutical synthesis. The development of efficient, pilot-scale methods for preparing such intermediates is crucial for large-scale production, emphasizing the role of compounds with similar structures in industrial applications (Qiu et al., 2009).

Material Sciences

In material sciences, compounds like 2-(3-Fluoro-4-iodophenyl)acetonitrile can be explored for their potential in creating new materials. For instance, the study of fluorinated graphite intercalation compounds (FGICs) sheds light on the interactions between fluorine-containing molecules and other materials, which could lead to the development of novel materials with unique properties, such as enhanced conductivity or thermal stability (Panich, 1993).

Analytical Chemistry

Fluoro- and iodo-substituted compounds also play a pivotal role in analytical chemistry, serving as standards or reagents in various analytical techniques. The exploration of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, for example, demonstrates how such compounds can be used to detect a wide range of analytes, offering high selectivity and sensitivity (Roy, 2021). This underscores the potential for fluoro- and iodo-substituted acetonitriles in developing new diagnostic tools or sensors.

Mécanisme D'action

While the specific mechanism of action for 2-(3-Fluoro-4-iodophenyl)acetonitrile was not found in the search results, it is mentioned in a paper that its structure, including (2-fluoro-4-iodophenyl) amino, core structure pyridine, and side chain (S)-N-(2,3-dihydroxypropyl)acetamide, is different from other MEK inhibitors .

Orientations Futures

While specific future directions for 2-(3-Fluoro-4-iodophenyl)acetonitrile were not found in the search results, it’s worth noting that the development of robust and scalable methods for the synthesis of polyfunctional aliphatic fluorinated building blocks continues to be of interest due to the increasing number of new chemical entities bearing fluorine atoms at sp3 carbon sites that are entering pharmaceutical, agrochemical, and materials company product pipelines .

Propriétés

IUPAC Name |

2-(3-fluoro-4-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQKVLNMJUKYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723340 | |

| Record name | (3-Fluoro-4-iodophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92676-16-9 | |

| Record name | (3-Fluoro-4-iodophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)

![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)

![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)